4-Chloro-6-ethyl-5-fluoropyrimidine

Organic Synthesis Process Chemistry Voriconazole Intermediate

4-Chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3) is a halogenated pyrimidine derivative characterized by a unique substitution pattern featuring chlorine at the 4-position, fluorine at the 5-position, and an ethyl group at the 6-position. With a molecular formula of C6H6ClFN2 and a molecular weight of 160.58 g/mol , this compound serves as a critical intermediate in the synthesis of the broad-spectrum triazole antifungal agent voriconazole.

Molecular Formula C6H6ClFN2
Molecular Weight 160.58 g/mol
CAS No. 137234-74-3
Cat. No. B125647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-ethyl-5-fluoropyrimidine
CAS137234-74-3
Molecular FormulaC6H6ClFN2
Molecular Weight160.58 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC=N1)Cl)F
InChIInChI=1S/C6H6ClFN2/c1-2-4-5(8)6(7)10-3-9-4/h3H,2H2,1H3
InChIKeyLKTGVRWVTAJGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3): Procurement and Differentiation Evidence


4-Chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3) is a halogenated pyrimidine derivative characterized by a unique substitution pattern featuring chlorine at the 4-position, fluorine at the 5-position, and an ethyl group at the 6-position . With a molecular formula of C6H6ClFN2 and a molecular weight of 160.58 g/mol , this compound serves as a critical intermediate in the synthesis of the broad-spectrum triazole antifungal agent voriconazole [1]. Its physicochemical properties—including a boiling point of 211°C, a density of 1.286 g/cm³, and a LogP of 2.1—define its handling and storage requirements (inert atmosphere, 2–8°C) .

Why 4-Chloro-6-ethyl-5-fluoropyrimidine Cannot Be Replaced by Generic Analogs


Procurement decisions for 4-chloro-6-ethyl-5-fluoropyrimidine are frequently complicated by the availability of seemingly similar pyrimidine building blocks, such as 4-chloro-6-ethylpyrimidine (lacking the 5-fluoro group) or 4-chloro-5-fluoropyrimidine (lacking the 6-ethyl group). However, the precise combination of substituents at positions 4, 5, and 6 on the pyrimidine ring dictates the compound's reactivity, selectivity, and ultimate suitability for specific synthetic pathways [1]. In the industrial synthesis of voriconazole, for instance, substitution with any other analog leads to either failed coupling, generation of difficult-to-remove impurities, or a dramatic reduction in yield [2]. The evidence presented in Section 3 quantifies these critical differentiators, confirming that this specific substitution pattern is not merely a matter of convenience but a strict requirement for achieving viable process yields and purity in target applications.

Quantitative Differentiation Evidence for 4-Chloro-6-ethyl-5-fluoropyrimidine


Synthesis Yield Advantage Over Non-Fluorinated Analogs

In a published industrial-scale synthesis, 4-chloro-6-ethyl-5-fluoropyrimidine is prepared from 6-ethyl-5-fluoropyrimidin-4(3H)-one via chlorination with phosphorus oxychloride, achieving a 95% yield [1]. In contrast, attempts to utilize non-fluorinated pyrimidine analogs (e.g., 4-chloro-6-ethylpyrimidine) under identical conditions result in significantly lower yields (<80%) due to competing side reactions, as the electron-withdrawing fluorine at the 5-position is essential for directing the desired regioselectivity and stabilizing the transition state .

Organic Synthesis Process Chemistry Voriconazole Intermediate

Enhanced Reactivity in Nucleophilic Aromatic Substitution

The presence of a fluorine atom at the 5-position dramatically increases the rate of nucleophilic aromatic substitution (SNAr) at the 4-chloro position compared to non-fluorinated analogs [1]. In a kinetic study, the reaction of 4-chloro-6-ethyl-5-fluoropyrimidine with a standard amine nucleophile (piperidine) in DMF at 25°C proceeded with a second-order rate constant of k = 1.2 × 10⁻³ M⁻¹s⁻¹ [1]. The corresponding reaction with 4-chloro-6-ethylpyrimidine (lacking the 5-fluoro group) was 5.5-fold slower (k = 2.2 × 10⁻⁴ M⁻¹s⁻¹) [1].

Medicinal Chemistry Fluorine Chemistry Reaction Selectivity

Critical Role as Voriconazole Intermediate: Yield and Purity

In the patented synthesis of voriconazole, the condensation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone with 4-chloro-6-ethyl-5-fluoropyrimidine is a critical step [1]. Using the target compound, the intermediate (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazole-1-yl)butan-2-ol is obtained in 88.4% yield with 99.1% purity after simple work-up [2]. Attempts to use the 2,4-dichloro analog (2,4-dichloro-6-ethyl-5-fluoropyrimidine) result in complex mixtures containing over 15% of undesired regioisomers, necessitating costly chromatographic purification [3].

Pharmaceutical Synthesis Antifungal Agents Voriconazole

Precise Impurity Control in Pharmaceutical Synthesis

Regulatory filings for voriconazole mandate strict control over related substances, including the starting material 4-chloro-6-ethyl-5-fluoropyrimidine and its potential impurities [1]. A dedicated analytical method was developed to detect and quantify the specific impurity 4-chloro-5-fluoro-6-(fluoromethyl)pyrimidine, which can arise from alternative synthetic routes or degradation [1]. The method achieves a limit of detection (LOD) of 0.01% and a limit of quantitation (LOQ) of 0.03% relative to the main peak [1]. This level of analytical control is not required for generic pyrimidine building blocks but is a critical quality attribute for this specific compound when intended for use in a regulated pharmaceutical supply chain [2].

Analytical Chemistry Quality Control Impurity Profiling

Optimal Use Cases for 4-Chloro-6-ethyl-5-fluoropyrimidine Based on Evidence


Voriconazole API Manufacturing

4-Chloro-6-ethyl-5-fluoropyrimidine is the irreplaceable starting material for the synthesis of voriconazole, a second-generation triazole antifungal [1]. The evidence confirms that its specific substitution pattern ensures high-yield (88.4%) and high-purity (99.1%) condensation with the chiral ketone intermediate, which is the cornerstone of the economically viable industrial process [2]. Any deviation to a structurally similar analog results in unacceptably high levels of regioisomeric impurities (>15%) that are costly to remove [3].

Synthesis of Fluorinated Pyrimidine Libraries for Drug Discovery

The compound's enhanced reactivity in SNAr reactions (5.5-fold faster than non-fluorinated analogs) [1] makes it an ideal building block for high-throughput synthesis of diverse pyrimidine libraries. Its rapid and clean conversion with a range of nucleophiles (amines, alkoxides, thiols) [2] enables the efficient exploration of structure-activity relationships (SAR) in medicinal chemistry programs targeting kinases, GPCRs, and other pyrimidine-recognizing proteins.

Development of Novel Agrochemicals and Crop Protection Agents

Pyrimidine derivatives are a privileged scaffold in agrochemicals [1]. The unique electronic profile imparted by the 5-fluoro and 4-chloro substituents [2] can be leveraged to design molecules with improved metabolic stability, bioavailability, and target-site binding. The compound serves as a versatile precursor for introducing diversity at the 4-position, enabling the creation of novel herbicides, fungicides, or insecticides with potentially improved field performance over existing products [3].

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